(Pentan-2-yl)(2-phenylethyl)amine

描述

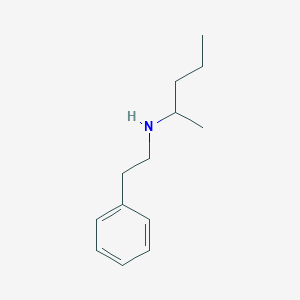

(Pentan-2-yl)(2-phenylethyl)amine is a secondary amine featuring a branched pentan-2-yl group and a 2-phenylethyl substituent. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol.

Synthetic routes for analogous compounds often involve alkylation or acylation of primary amines. For example, details the synthesis of a tert-butyldimethylsilyl-protected derivative via hydroxymethylation and subsequent functionalization steps . Such methods highlight the versatility of modifying the amine backbone to introduce steric bulk or protective groups.

属性

分子式 |

C13H21N |

|---|---|

分子量 |

191.31 g/mol |

IUPAC 名称 |

N-(2-phenylethyl)pentan-2-amine |

InChI |

InChI=1S/C13H21N/c1-3-7-12(2)14-11-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 |

InChI 键 |

CTXDQRJTQRJKST-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C)NCCC1=CC=CC=C1 |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

The table below compares (Pentan-2-yl)(2-phenylethyl)amine with key structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes | Reference |

|---|---|---|---|---|---|

| 1. This compound | C₁₃H₂₁N | 191.32 | Branched pentyl and phenethyl groups | Intermediate in drug synthesis; enhanced lipophilicity | |

| 2. 2-Phenylethylamine | C₈H₁₁N | 121.17 | Simple phenethylamine backbone | Neurotransmitter analog; flavor compound in food chemistry | |

| 3. N-Methyl-2-phenylethylamine | C₉H₁₃N | 135.21 | Methyl substituent on amine | Reduced steric bulk; lower logP compared to branched analogs | |

| 4. 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | Two phenyl groups on ethylamine | Rigid, aromatic structure; pharmaceutical building block | |

| 5. (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Halogenated aromatic ring; branched alkyl | Specialty chemical for targeted synthesis |

Key Observations:

- Steric Effects : Compound 1 ’s branched alkyl chain may hinder interactions with biological targets compared to the planar diphenylethylamine (4 ) .

- Functionalization Potential: Halogenated derivatives like 5 demonstrate how aromatic ring modifications enable selective binding or further synthetic elaboration .

Medicinal Chemistry ():

- 2-Phenylethylamine Scaffold: The parent compound (2) is a neurotransmitter precursor, while N-alkyl derivatives (1, 3) modulate receptor selectivity. Bulkier substituents (e.g., pentan-2-yl) may reduce off-target effects by sterically blocking non-specific binding .

- Diphenylethylamine ( 4 ) : Its rigid structure is exploited in designing enzyme inhibitors or allosteric modulators, contrasting with the flexibility of 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。